Cas no 5466-76-2 (2-Propenoic acid,3-(4-methoxyphenyl)-, 1-methylethyl ester)
5466-76-2 structure
Product Name:2-Propenoic acid,3-(4-methoxyphenyl)-, 1-methylethyl ester
Numero CAS:5466-76-2
MF:C13H16O3
MW:220.264344215393
CID:377888
PubChem ID:5355128
Update Time:2025-04-19
2-Propenoic acid,3-(4-methoxyphenyl)-, 1-methylethyl ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Propenoic acid,3-(4-methoxyphenyl)-, 1-methylethyl ester
- propan-2-yl (E)-3-(4-methoxyphenyl)prop-2-enoate
- 3-(4-Methoxyphenyl)propenoic acid isopropyl ester
- 4-Methoxycinnamic acid isopropyl ester
- ISOPROPYL METHOXYCINNAMATE
- isopropyl p-methoxycinnamate
- ISOPROPYL-4-METHOXYCINNAMATE
- Nsc26464
- PARA-METHOXYCINNAMICACIDISOPROPYLESTER
- CINNAMIC ACID, P-METHOXY-, ISOPROPYL ESTER
- 5466-76-2
- Isopropyl (E)-p-methoxycinnamate
- NSC-406320
- AEC ISOPROPYL METHOXYCINNAMATE
- ISOPROPYL TRANS-4-METHOXYCINNAMATE
- SCHEMBL15838
- Q27272075
- DTXSID501223006
- AI3-02425
- NS00013788
- propan-2-yl 3-(4-methoxyphenyl)prop-2-enoate
- UNII-9836DH83NI
- SCHEMBL342878
- 9836DH83NI
- 2-Propenoic acid, 3-(4-methoxyphenyl)-, 1-methylethyl ester, (2E)-
- 53484-51-8
- 2-Propenoic acid, 3-(4-methoxyphenyl)-, 1-methylethyl ester, (E)-
- NSC 26464
- ISOPROPYL METHOXYCINNAMATE [INCI]
- EINECS 226-774-1
- NSC-26464
- NSC 406320
- 1-Methylethyl (2E)-3-(4-methoxyphenyl)-2-propenoate
- (2E)-3-(4-METHOXYPHENYL)-2-PROPENOIC ACID 1-METHYLETHYL ESTER
- EINECS 258-581-3
- NSC406320
-
- Inchi: 1S/C13H16O3/c1-10(2)16-13(14)9-6-11-4-7-12(15-3)8-5-11/h4-10H,1-3H3/b9-6+
- Chiave InChI: XATKDVHSLQMHSY-RMKNXTFCSA-N
- Sorrisi: O(C(/C=C/C1C=CC(=CC=1)OC)=O)C(C)C
Proprietà calcolate
- Massa esatta: 220.10998
- Massa monoisotopica: 220.11
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 16
- Conta legami ruotabili: 5
- Complessità: 238
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 3
- Superficie polare topologica: 35.5A^2
Proprietà sperimentali
- Densità: 1.06
- Punto di ebollizione: 333.4°Cat760mmHg
- Punto di infiammabilità: 137.7°C
- Indice di rifrazione: 1.532
- PSA: 35.53
- LogP: 2.66000
2-Propenoic acid,3-(4-methoxyphenyl)-, 1-methylethyl ester Letteratura correlata
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
5466-76-2 (2-Propenoic acid,3-(4-methoxyphenyl)-, 1-methylethyl ester) Prodotti correlati
- 1929-30-2(4-Methoxycinnamic Acid Ethyl Ester)
- 104-28-9(Cinoxate)
- 59831-94-6(Isopropyl ferulate)
- 24393-56-4((E)-Ethyl p-methoxycinnamate)
- 75332-46-6(ethyl (2E)-3-(4-ethoxyphenyl)prop-2-enoate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
Fornitori consigliati
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti